(2Z)-2-[2-(1H-indol-3-yl)-3-nitropropylidene]-1,3,3-trimethylindole
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Overview
Description
(2Z)-2-[2-(1H-indol-3-yl)-3-nitropropylidene]-1,3,3-trimethylindole is a complex organic compound featuring an indole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[2-(1H-indol-3-yl)-3-nitropropylidene]-1,3,3-trimethylindole typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the nitro group through nitration reactions. The final step involves the condensation of the nitro-substituted intermediate with a trimethylindole derivative under controlled conditions to ensure the formation of the (2Z)-isomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and condensation reactions, utilizing robust catalysts and optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives, which can further participate in various coupling reactions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst, leading to the formation of corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways involving indole derivatives.
Industry: In the industrial sector, the compound may be used in the synthesis of dyes, pigments, and other specialty chemicals due to its stable indole core and reactive functional groups.
Mechanism of Action
The mechanism by which (2Z)-2-[2-(1H-indol-3-yl)-3-nitropropylidene]-1,3,3-trimethylindole exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- (2Z)-2-(1H-Indol-3-yl)-3-(4-methoxyphenyl)acrylonitrile
- Dimethyl (2Z)-2-(1H-indol-3-yl)-2-butenedioate
Comparison: Compared to these similar compounds, (2Z)-2-[2-(1H-indol-3-yl)-3-nitropropylidene]-1,3,3-trimethylindole is unique due to the presence of the nitro group, which significantly alters its chemical reactivity and potential applications. The nitro group enhances the compound’s ability to participate in redox reactions, making it a valuable intermediate in synthetic organic chemistry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and unique features compared to similar compounds
Properties
IUPAC Name |
(2Z)-2-[2-(1H-indol-3-yl)-3-nitropropylidene]-1,3,3-trimethylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-22(2)18-9-5-7-11-20(18)24(3)21(22)12-15(14-25(26)27)17-13-23-19-10-6-4-8-16(17)19/h4-13,15,23H,14H2,1-3H3/b21-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBFEQLMPLBWDO-MTJSOVHGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC(C[N+](=O)[O-])C3=CNC4=CC=CC=C43)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C\C(C[N+](=O)[O-])C3=CNC4=CC=CC=C43)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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